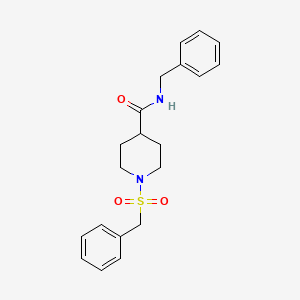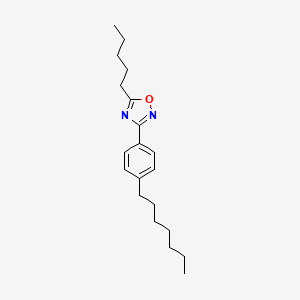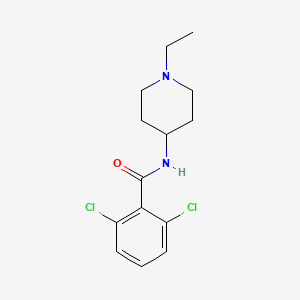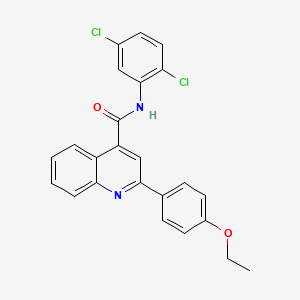![molecular formula C16H16N2O3S B4581206 N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves methods like the Sonogashira cross-coupling reaction, which has been successfully applied to synthesize high-yield sulfonamide derivatives. For example, Sonogashira cross-coupling was used to create compounds like N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide with high yield, indicating the efficiency of this method in synthesizing complex sulfonamides (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been characterized using techniques like IR, 1H and 13C NMR, mass spectra, and elemental analysis. These methods provide detailed information on the structural aspects of sulfonamides, such as bond lengths and the arrangement of functional groups, which are crucial for understanding their chemical behavior (Durgadas, Mukkanti, & Pal, 2012).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including condensation and nucleophilic substitution, to yield derivatives with different functional groups. These reactions are essential for modifying the properties of sulfonamides for specific applications. The reactivity of these compounds often depends on the presence of functional groups and the overall molecular structure (Sakamoto et al., 1988).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structures. Studies using crystallography and spectroscopy provide insights into the physical characteristics of these compounds, which are important for their handling and application in different scientific domains (Binkowska et al., 2001).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and molecular configuration. These properties are essential for predicting the behavior of sulfonamides in chemical reactions and their interactions with biological systems (Kondo et al., 2000).
Scientific Research Applications
Structural and Synthesis Studies
Structural Study of Nimesulide Derivatives : A structural analysis of nimesulide derivatives, including various sulfonamide compounds, revealed insights into their molecular geometries and intermolecular interactions. These findings highlight the importance of hydrogen bonding and other interactions in the formation of supramolecular assemblies, which are crucial for understanding the chemical and physical properties of these compounds (Dey et al., 2015).
Stereoselective Microbial Reduction : Research on the microbial reduction of sulfonamide derivatives has provided a method for the stereoselective synthesis of chiral intermediates. This process is significant for the production of specific pharmaceutical compounds, demonstrating the utility of microbial cultures in chemical synthesis (Patel et al., 1993).
Synthesis of Sulfonamide Compounds : The synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through Sonogashira cross-coupling illustrates the capability to create complex molecules with potential biological activity. This research showcases advanced synthetic techniques in organic chemistry (Durgadas et al., 2012).
Applications in Chemical Reactions and Materials Science
Development of Chemoselective N-Acylation Reagents : The creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides has shown the potential for these compounds in chemoselective acylation reactions. This research is pivotal for the development of selective synthetic routes in organic chemistry (Kondo et al., 2000).
Synthesis of Indol-3-ylmethanesulfonamide Derivatives : The exploration of methods for synthesizing (indol-3-yl)methanesulfonamide and its derivatives opens up possibilities for creating novel compounds with potential therapeutic uses. The research indicates the versatility of sulfonamide compounds in synthesizing biologically relevant molecules (Korolev et al., 2003).
properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)17-14-8-6-13(7-9-14)16(19)18-11-10-12-4-2-3-5-15(12)18/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJGPBBSYXYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)
![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)

![N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)



![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
